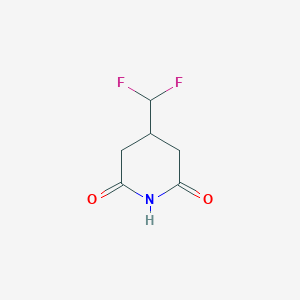

4-Difluoromethyl-piperidine-2,6-dione

Description

Properties

IUPAC Name |

4-(difluoromethyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2NO2/c7-6(8)3-1-4(10)9-5(11)2-3/h3,6H,1-2H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZYKLCCRCJWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274207 | |

| Record name | 2,6-Piperidinedione, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706458-55-0 | |

| Record name | 2,6-Piperidinedione, 4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706458-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Piperidinedione, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Difluoromethyl Piperidine 2,6 Dione

Reactivity of the Piperidine-2,6-dione Ring System

The piperidine-2,6-dione scaffold is a privileged structure in numerous bioactive molecules. ssrn.comd-nb.info Its reactivity is primarily centered around the nitrogen atom and the two carbonyl groups, as well as the acidic protons at the α-positions (C-3 and C-5).

The nitrogen atom of the glutarimide (B196013) ring can undergo N-alkylation. researchgate.netgoogle.com This reaction is typically achieved by treating the parent compound with an alkyl halide in the presence of a base. Common bases used for this transformation include potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Another approach involves the use of sodium hydride in DMF at low temperatures to deprotonate the nitrogen, followed by the addition of the alkylating agent. researchgate.net These methods allow for the introduction of a wide variety of substituents at the nitrogen atom, which is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.

The carbonyl groups of the piperidine-2,6-dione ring can undergo reactions typical of ketones and amides. While the amide carbonyl is generally less reactive, the ketonic carbonyl can be targeted for various transformations. However, selective reaction at one carbonyl group over the other can be challenging. The glutarimide ring itself can be activated towards hydrolysis, a reaction that is influenced by substituents on the ring. nih.gov For instance, electron-withdrawing groups can enhance the reactivity of the ring towards nucleophilic attack. nih.gov

Furthermore, the piperidine-2,6-dione ring can serve as a precursor in cross-coupling reactions. N-acyl-glutarimides have been shown to be highly reactive in Suzuki-Miyaura cross-coupling and transamidation reactions, driven by the ground-state destabilization of the amide bond. acs.org This reactivity can be exploited to form new carbon-carbon or carbon-nitrogen bonds at the nitrogen atom.

Table 1: Representative Reactions of the Piperidine-2,6-dione Ring System

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-piperidine-2,6-dione | researchgate.net |

| N-Alkylation | Alkyl halide, NaH, DMF, 0 °C | N-Alkyl-piperidine-2,6-dione | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Aryl boronic acid, Pd catalyst | N-Aryl-piperidine-2,6-dione | acs.org |

| Transamidation | Amine, catalyst | N-Acyl-amine | acs.org |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. nih.gov Its reactivity is distinct from that of a methyl or trifluoromethyl group. The C-H bond in the difluoromethyl group is susceptible to radical abstraction, which is a key step in many of its transformations. rsc.org

Direct C-H difluoromethylation of heterocycles often proceeds via a radical mechanism. rsc.org Conversely, transformations of an existing difluoromethyl group can also involve radical intermediates. For instance, the difluoromethyl group can be a precursor for the formation of a difluoromethyl radical, which can then participate in various coupling reactions.

Another approach to modifying the difluoromethyl group is through the activation of its C-F bonds. While C-F bonds are generally strong, selective functionalization is possible under specific conditions. ccspublishing.org.cnresearchgate.net Frustrated Lewis pairs have been employed for the selective single fluoride (B91410) substitution in difluoromethyl groups. nih.gove-century.us This allows for the conversion of the CF₂H group into other functional moieties.

Furthermore, the difluoromethyl group can be considered a masked nucleophile. Deprotonation of difluoromethyl arenes using a combination of a strong base and a Lewis acid can generate a difluoromethyl anion equivalent, which can then react with various electrophiles to form new carbon-carbon bonds. acs.org This strategy could potentially be applied to 4-difluoromethyl-piperidine-2,6-dione, allowing for the introduction of substituents at the difluoromethyl carbon.

Table 2: Potential Transformations of the Difluoromethyl Group

| Transformation Type | Key Intermediate/Reagent | Resulting Functional Group | Reference(s) |

| Radical C-H Functionalization | Radical initiator | C-Substituted difluoromethyl | rsc.org |

| C-F Bond Functionalization | Frustrated Lewis Pair | Monofluoromethyl-substituted | nih.gove-century.us |

| Nucleophilic Substitution | ArCF₂⁻ synthon | ArCF₂-R | acs.org |

Synthetic Strategies for Analogue and Derivative Generation for Structure-Activity Studies

The generation of analogues of 4-difluoromethyl-piperidine-2,6-dione is crucial for exploring structure-activity relationships (SAR). nih.govnih.gov Synthetic strategies can be broadly categorized into modifications of the piperidine-2,6-dione ring and derivatization of the difluoromethyl group.

For modifications of the piperidine-2,6-dione ring, N-alkylation, as previously discussed, is a straightforward approach to introduce diversity. researchgate.net A wide range of alkyl and aryl groups can be introduced at the nitrogen atom to probe the steric and electronic requirements for biological activity. Additionally, the synthesis of substituted piperidine-2,6-diones from acyclic precursors offers a versatile route to analogues. For example, a Michael addition of a malonic ester derivative to an acrylamide, followed by an intramolecular cyclization, can provide access to various 3-substituted piperidine-2,6-diones. d-nb.inforesearchgate.net

Derivatization of the difluoromethyl group, while potentially more challenging, offers another avenue for analogue synthesis. The strategies discussed in section 3.2, such as C-H functionalization and C-F bond activation, could be employed to introduce new substituents at the 4-position. nih.govrsc.orge-century.us Furthermore, the synthesis of analogues can start from precursors where the difluoromethyl group is introduced at a later stage. For instance, a ketone at the 4-position could be a versatile intermediate for the synthesis of various 4-substituted analogues, including the difluoromethyl derivative.

The combination of these strategies allows for a systematic exploration of the chemical space around the 4-difluoromethyl-piperidine-2,6-dione scaffold. This is essential for optimizing the biological activity and pharmacokinetic properties of potential drug candidates. nih.govnih.gov

Table 3: Synthetic Strategies for Analogue Generation

| Strategy | Approach | Potential Analogue Type | Reference(s) |

| Ring Modification | N-Alkylation | N-Substituted derivatives | researchgate.net |

| Ring Synthesis | Michael addition/cyclization | 3-Substituted derivatives | d-nb.inforesearchgate.net |

| Side Chain Modification | C-H Functionalization of CF₂H | 4-(Substituted-difluoromethyl) derivatives | rsc.org |

| Precursor Derivatization | Synthesis from 4-keto-piperidine-2,6-dione | Various 4-substituted derivatives | researchgate.net |

Spectroscopic and Advanced Structural Characterization of 4 Difluoromethyl Piperidine 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Difluoromethyl-piperidine-2,6-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

¹H NMR would reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the protons on the piperidine (B6355638) ring and the single proton of the difluoromethyl group. The latter would appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-Difluoromethyl-piperidine-2,6-dione would produce a distinct signal. The carbonyl carbons (C2 and C6) would resonate at a characteristic downfield shift. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR is specifically used to analyze fluorine-containing compounds. For this molecule, a single resonance would be expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the adjacent proton.

Hypothetical ¹H NMR Data Table This table is illustrative and not based on experimental data.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Value | Triplet (t) | Value | H on CHF₂ |

| Value | Multiplet (m) | Value | H4 |

| Value | Multiplet (m) | Value | H3, H5 |

Hypothetical ¹³C NMR Data Table This table is illustrative and not based on experimental data.

| Chemical Shift (δ) ppm | Multiplicity (due to F) | Assignment |

|---|---|---|

| Value | Singlet | C2, C6 (Carbonyls) |

| Value | Triplet (t) | CHF₂ |

| Value | Singlet | C4 |

Hypothetical ¹⁹F NMR Data Table This table is illustrative and not based on experimental data.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

Mass Spectrometry Techniques in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For 4-Difluoromethyl-piperidine-2,6-dione (C₆H₇F₂NO₂), the exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this mass. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the parent ion, providing clues to the compound's structure.

Hypothetical Mass Spectrometry Data Table This table is illustrative and not based on experimental data.

| m/z | Proposed Fragment |

|---|---|

| Calculated Exact Mass | [M]⁺ or [M+H]⁺ |

| Value | Fragment 1 |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a compound.

The IR spectrum of 4-Difluoromethyl-piperidine-2,6-dione would be expected to show characteristic absorption bands for the N-H group of the imide, the C=O (carbonyl) groups, and the C-F bonds of the difluoromethyl group. The presence and position of these bands would help to confirm the structure of the molecule.

Hypothetical IR Spectroscopy Data Table This table is illustrative and not based on experimental data.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200 | Medium | N-H Stretch |

| ~1700-1750 | Strong | C=O Stretch (Imide) |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

Computational and Theoretical Investigations of 4 Difluoromethyl Piperidine 2,6 Dione

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules. For 4-Difluoromethyl-piperidine-2,6-dione, DFT calculations would be used to determine key properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and bond characteristics.

Studies on related fluorinated compounds show that the introduction of fluorine atoms significantly alters a molecule's electronic properties. researchgate.net The difluoromethyl (-CHF2) group at the 4-position is a strong electron-withdrawing group due to the high electronegativity of fluorine. This is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), potentially increasing the molecule's stability. researchgate.net The molecular electrostatic potential (MEP) surface would likely show a region of negative potential around the two carbonyl oxygens of the dione (B5365651) structure and the fluorine atoms, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds. Conversely, a positive potential would be expected around the amide proton.

Computational studies on glutarimide (B196013) intermediates have utilized DFT methods (e.g., B3LYP) to calculate activation barriers for various transformations, providing insight into the molecule's energetic landscape and stability. nih.govacs.org Similar approaches for 4-Difluoromethyl-piperidine-2,6-dione would quantify its stability and reactivity.

Conformational Analysis and Dynamics Simulations

The conformational behavior of the piperidine (B6355638) ring is a critical determinant of a molecule's biological activity. Extensive computational and experimental studies on fluorinated piperidines reveal that their conformational preferences are governed by a complex interplay of steric effects, electrostatic interactions, and hyperconjugation. researchgate.net

For 4-Difluoromethyl-piperidine-2,6-dione, the six-membered ring is expected to adopt a chair conformation. The primary conformational question is the preference of the difluoromethyl group for either an axial or equatorial position. In many 4-substituted piperidines, bulky groups typically prefer the equatorial position to minimize steric hindrance. However, studies on 4-fluoropiperidinium salts have shown a surprising stabilization of the axial conformer, attributed to electrostatic interactions between the polar substituent and the protonated nitrogen. nih.gov The presence of the electron-withdrawing difluoromethyl group and the polar dione structure suggests that forces such as charge-dipole interactions and dipole minimization could play a significant role. researchgate.net

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule in a solvent environment. MD studies would simulate the molecule's movement over time, revealing the stability of different conformations, the flexibility of the ring, and its interactions with solvent molecules, which is crucial for understanding its behavior under physiological conditions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the reaction pathways and transition states of chemical reactions. While specific studies detailing reaction mechanisms for 4-Difluoromethyl-piperidine-2,6-dione are not available, research on related structures demonstrates the utility of this approach. For instance, DFT calculations have been employed to explore the reaction mechanisms between piperidine and other molecules, calculating key thermodynamic parameters like Gibbs free energy and activation energy to determine reaction feasibility. researchgate.net

For 4-Difluoromethyl-piperidine-2,6-dione, computational modeling could be used to investigate its synthesis, degradation pathways, or metabolic transformations. For example, modeling the reaction of a substituted glutaric anhydride (B1165640) with an appropriate amine could elucidate the mechanism of ring formation. researchgate.net Furthermore, computational studies have been used to investigate complex intramolecular rearrangements in related dione systems, successfully modeling transition states and energy barriers for multi-step processes. researchgate.net Such an approach could predict the reactivity of the carbonyl groups or the stability of the C-F bonds under various conditions.

In Silico Prediction of Biological Targets and Activity Spectra

In the absence of experimental screening data, in silico methods provide a valuable first pass at identifying potential biological targets and predicting the activity spectrum of a new chemical entity. nih.govdntb.gov.ua These methods often rely on ligand-based or structure-based approaches.

For 4-Difluoromethyl-piperidine-2,6-dione, a ligand-based approach would involve comparing its structural and electronic features to databases of compounds with known biological activities. Similarity searching could identify known pharmacophores present in the molecule. The piperidine-2,6-dione (glutarimide) core, for instance, is a key structural feature of immunomodulatory drugs like thalidomide (B1683933) and lenalidomide (B1683929), which bind to the cereblon (CRBN) E3 ubiquitin ligase complex. researchgate.netacs.org This structural similarity suggests that CRBN could be a potential, albeit speculative, target.

Structure-based methods, such as inverse docking, could computationally screen 4-Difluoromethyl-piperidine-2,6-dione against a library of protein crystal structures to identify potential binding partners. nih.gov Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions could also be run to forecast its pharmacokinetic and safety profiles, guiding further experimental work. nih.govmdpi.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how a ligand, such as 4-Difluoromethyl-piperidine-2,6-dione, might interact with a protein target at the atomic level.

Docking studies on analogous piperidine-containing compounds have successfully predicted binding modes and affinities for various targets, including enzymes like acetylcholinesterase and cyclooxygenase-2, as well as various receptors. researchgate.netnih.gov For example, studies on piperidin-4-one derivatives have identified key interactions within the active sites of cancer-related proteins, highlighting the importance of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Given the structural similarity of the piperidine-2,6-dione scaffold to immunomodulatory drugs, a hypothetical docking study of 4-Difluoromethyl-piperidine-2,6-dione into the binding site of cereblon (CRBN) would be a logical starting point. Such a study would aim to predict whether the compound can form the necessary hydrogen bonds and hydrophobic interactions for stable binding. The docking scores and predicted binding poses would provide a hypothesis about its potential as a ligand for this target. nih.gov

Table 1: Example Docking Scores of Piperidine Derivatives Against Various Protein Targets

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |

| Pyrimidine Derivative | Antibacterial Target (CrtM) | - | -7.97 | mdpi.com |

| 4-Difluoromethyl Pyrazole | Cyclooxygenase-2 | 3LN1 | -6.98 | researchgate.net |

| 1H-purine-2,6-dione | SARS-CoV-2 Mpro | 6M2N | > -8.12 | nih.gov |

| Piperidin-4-one Derivative | Myeloma Target | 6FS1 | - | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) for a set of molecules and then using statistical methods to find a correlation with their measured activity.

While a specific QSAR model for 4-Difluoromethyl-piperidine-2,6-dione derivatives has not been published, numerous QSAR studies have been successfully conducted on various classes of piperidine-containing compounds. nih.govderpharmachemica.com For example, QSAR models have been developed to predict the toxicity of piperidine derivatives and to design novel inhibitors of specific protein targets. researchgate.net

To develop a QSAR model relevant to 4-Difluoromethyl-piperidine-2,6-dione, a library of analogues would need to be synthesized and tested for a specific biological activity. Descriptors would then be calculated for each analogue, which could include:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

The resulting QSAR equation would help identify which molecular properties are most important for the desired activity, thereby guiding the design of more potent compounds.

Based on a comprehensive search of scientific literature, there is currently no publicly available research data on the preclinical biological activity and mechanistic studies of the specific chemical compound 4-Difluoromethyl-piperidine-2,6-dione .

Therefore, it is not possible to provide an article detailing its in vitro pharmacological profile, including receptor binding assays, enzyme inhibition studies, cellular pathway modulation, or its potential antimicrobial, antifungal, or antiviral properties as outlined in the request.

The conducted searches focused on identifying studies related to:

Receptor binding and functional assays for 4-Difluoromethyl-piperidine-2,6-dione derivatives.

Enzyme inhibition studies involving this compound.

Investigations into its modulation of cellular pathways.

In vitro evaluations of its antimicrobial, antifungal, and antiviral efficacy.

The absence of findings in these specific areas prevents the generation of a scientifically accurate and informative article based on the provided outline. Research on other piperidine derivatives exists, but per the instructions to focus solely on "4-Difluoromethyl-piperidine-2,6-dione," that information is not applicable.

Preclinical Biological Activity and Mechanistic Studies in Research Models

In Vivo Efficacy Studies in Non-Human Animal Models

The potential for piperidine-2,6-dione derivatives to exert effects on the central nervous system has been explored in various preclinical models. The modulation of BK channels by thalidomide (B1683933), as mentioned previously, has been linked to synaptic and cognitive dysfunctions in mice, suggesting that compounds of this class can cross the blood-brain barrier and impact neuronal function. researchgate.net

In addition to the work on thalidomide, research into other piperidine-containing compounds has shown neuroprotective activities. For instance, certain 2,6-disubstituted piperidine (B6355638) alkaloids have demonstrated a neuroprotective effect against paclitaxel-induced neurotoxicity in dorsal root ganglion neurons. nih.gov While these compounds are structurally distinct from the dione (B5365651), these findings support the broader potential of the piperidine scaffold in neuroscience research. The neuropharmacological profile of 4-Difluoromethyl-piperidine-2,6-dione remains to be determined, but these related studies provide a rationale for investigating its potential effects on behavior, cognition, and neuronal protection in appropriate animal models.

Recent research has highlighted the potential of glutarimide (B196013) derivatives as antimicrobial agents. Several studies have screened compounds containing the piperidine-2,6-dione (glutarimide) core for antibacterial and antiviral activity.

One study investigated a series of nine glutarimide derivatives and found that they exhibited activity against Gram-positive bacteria, with some compounds also showing inhibitory effects against certain Gram-negative strains. tandfonline.comtandfonline.comnih.gov The minimum inhibitory concentration (MIC) was determined for these compounds against a panel of bacteria. For example, one derivative, ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate, showed significant potential against Bacillus cereus. tandfonline.comtandfonline.comnih.gov Another study synthesized novel glutarimide compounds and evaluated their antiviral activities against coxsackievirus B3, influenza virus A, and herpes simplex virus 2. jst.go.jp

These findings suggest that the piperidine-2,6-dione scaffold could be a valuable starting point for the development of new anti-infective agents. The specific activity of 4-Difluoromethyl-piperidine-2,6-dione in infectious disease models has not been reported, but the existing data for related compounds justifies its evaluation.

Table 1: Antibacterial Activity of Selected Glutarimide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|---|

| Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate | Bacillus cereus | 0.625 | tandfonline.com |

| Compound 4 (a glutarimide derivative) | Gram-negative bacteria | 5.0 - 10.0 | tandfonline.com |

| Compound 2 (a glutarimide derivative) | Shigella sonnei | 10.0 | tandfonline.com |

The immunomodulatory properties of piperidine-2,6-dione derivatives are well-established, primarily through the extensive research on thalidomide and its analogues, often referred to as immunomodulatory drugs (IMiDs). researchgate.net The mechanism of action of these compounds is closely linked to their ability to bind to CRBN. nih.gov This interaction leads to a variety of downstream effects on the immune system, including the modulation of cytokine production and the enhancement of T-cell and Natural Killer (NK) cell activity. researchgate.net

Preclinical studies have shown that IMiDs can trigger the activation of caspase-8 and enhance the sensitivity of multiple myeloma cells to Fas-induced apoptosis. scilit.com They have also been shown to down-regulate the activity of nuclear factor-κB (NF-κB), a key regulator of inflammation and cell survival. scilit.com In the context of myelodysplastic syndromes, thalidomide analogues have demonstrated complex mechanisms of action, including anti-cytokine, anti-angiogenic, and immunomodulatory properties. nih.gov Given that 4-Difluoromethyl-piperidine-2,6-dione contains the essential glutarimide structure for CRBN binding, it is plausible that it will exhibit immunomodulatory effects. Preclinical evaluation in models of inflammation and immune-related disorders would be necessary to characterize its specific immunological profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Development for 4 Difluoromethyl Piperidine 2,6 Dione

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological activity of piperidine-2,6-dione derivatives is intrinsically linked to their interaction with the E3 ubiquitin ligase Cereblon (CRBN). The glutarimide (B196013) ring is a key pharmacophoric element for CRBN binding. rscf.runih.govnih.gov Modifications to this core, particularly at the 4-position, can modulate the potency and selectivity of these interactions.

While direct SAR studies on a series of 4-substituted analogs including the difluoromethyl derivative are not extensively published, general principles can be inferred from related compounds. For instance, in the context of thalidomide (B1683933) analogs, substitutions on the glutarimide ring can impact neosubstrate degradation selectivity. encyclopedia.pub It is plausible that the size and electronic nature of the 4-substituent play a crucial role in orienting the molecule within the binding site, thereby influencing which proteins are targeted for degradation.

The table below conceptualizes a hypothetical SAR study, illustrating how modifications to the 4-position of the piperidine-2,6-dione ring could influence CRBN binding affinity and a hypothetical biological activity, such as anti-proliferative effects in a cancer cell line.

Table 1: Hypothetical Structure-Activity Relationship of 4-Substituted Piperidine-2,6-dione Analogs

| Compound | R Group at C4 | CRBN Binding Affinity (Kd, nM) | Anti-proliferative Activity (IC50, µM) |

|---|---|---|---|

| 1 | H | 500 | >10 |

| 2 | CH3 | 350 | 8.5 |

| 3 | CF3 | 150 | 2.1 |

| 4 | CHF2 | 200 | 3.5 |

| 5 | OH | 450 | >10 |

| 6 | Ph | 100 | 1.2 |

This hypothetical data suggests that increasing the electron-withdrawing character and lipophilicity at the 4-position (as with CF3 and CHF2) could enhance biological activity compared to a simple alkyl or hydroxyl group.

Influence of Stereochemistry on Pharmacological Profiles

The piperidine-2,6-dione moiety in 4-Difluoromethyl-piperidine-2,6-dione contains a chiral center at the 4-position. It is well-established that stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs. biomedgrid.comiipseries.org For glutarimide-based CRBN ligands, the (S)-enantiomer is consistently reported to be the more active form for CRBN binding. nih.govnih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the glutarimide ring within the CRBN binding pocket, which allows for optimal hydrogen bonding and hydrophobic interactions.

The influence of the stereocenter at the 4-position would be additive to the chirality of the glutarimide ring itself if further substitutions were made at the 3-position, as seen in thalidomide analogs. In the case of 4-Difluoromethyl-piperidine-2,6-dione, the two enantiomers would be (4R)-4-Difluoromethyl-piperidine-2,6-dione and (4S)-4-Difluoromethyl-piperidine-2,6-dione. It is highly probable that these two enantiomers would exhibit different biological potencies and potentially different pharmacological profiles.

Table 2: Hypothetical Pharmacological Profile of 4-Difluoromethyl-piperidine-2,6-dione Enantiomers

| Enantiomer | CRBN Binding Affinity (Kd, nM) | Target Protein Degradation (DC50, nM) |

|---|---|---|

| (4S)-enantiomer | 150 | 50 |

Rational Design Principles for Optimized Derivatives

The rational design of derivatives of 4-Difluoromethyl-piperidine-2,6-dione would be guided by a thorough understanding of its binding mode with its target protein, presumably CRBN. The primary goal would be to optimize potency, selectivity, and pharmacokinetic properties.

Key design principles would include:

Modification of the Glutarimide Moiety: While the core glutarimide is essential for CRBN binding, subtle modifications, such as N-alkylation, could be explored to create prodrugs or to fine-tune binding kinetics. researchgate.net

Exploration of the 4-Position: While the difluoromethyl group is a starting point, further optimization could involve synthesizing analogs with other fluoroalkyl groups (e.g., trifluoromethyl, monofluoromethyl) to systematically probe the effect of fluorine content on activity and properties. nih.gov

Introduction of Substituents at Other Positions: Drawing inspiration from existing IMiDs, introducing substituents at the 3-position of the piperidine (B6355638) ring would create a second chiral center and allow for the introduction of a linker to a protein of interest, in the context of developing proteolysis-targeting chimeras (PROTACs). nih.gov

Development of Pharmacophore Models for 4-Difluoromethyl-piperidine-2,6-dione Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For piperidine-2,6-dione analogues targeting CRBN, a general pharmacophore model would include:

A hydrogen bond acceptor and a hydrogen bond donor from the glutarimide ring, which are crucial for interaction with the CRBN backbone. rscf.ru

A hydrophobic feature corresponding to the 4-position substituent. The difluoromethyl group would contribute to this hydrophobic interaction.

An optional aromatic or hydrophobic feature that would be introduced with further substitutions, for example at the 3-position, to mimic the phthalimide (B116566) ring of thalidomide.

Computational modeling and the analysis of crystal structures of related ligands in complex with CRBN would be instrumental in developing a specific pharmacophore model for 4-Difluoromethyl-piperidine-2,6-dione analogues. Such a model would serve as a valuable tool for virtual screening of compound libraries to identify new derivatives with potentially improved activity and for guiding the de novo design of novel compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Difluoromethyl-piperidine-2,6-dione while minimizing side reactions?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors influencing yield and purity. NMR and HPLC-MS should monitor intermediate formation and byproducts, referencing protocols for fluorinated piperidine derivatives .

Q. What characterization techniques are essential for confirming the structural integrity of 4-Difluoromethyl-piperidine-2,6-dione?

- Methodological Answer : Combine <sup>19</sup>F NMR (to confirm fluorinated groups) with X-ray crystallography (for stereochemical validation) and FT-IR (to verify carbonyl and C-F bond vibrations). Cross-reference spectral data with synthetic analogs (e.g., 3-(4-amino-1-oxo-isoindolin-2-yl)-piperidine-2,6-dione) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Implement accelerated stability testing using ICH guidelines (Q1A). Prepare buffered solutions (pH 1–9) and monitor degradation via LC-MS. Use Arrhenius plots to predict shelf-life at standard storage conditions .

Advanced Research Questions

Q. What computational strategies can elucidate the mechanistic pathways of 4-Difluoromethyl-piperidine-2,6-dione in biological systems?

- Methodological Answer : Employ density functional theory (DFT) to model electron distribution and reactive intermediates. Validate predictions with molecular dynamics simulations (e.g., COMSOL Multiphysics) to assess binding affinities to target enzymes .

Q. How can contradictions in bioactivity data (e.g., conflicting IC50 values) be resolved for this compound?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PICO) to standardize experimental variables (cell lines, assay protocols). Use hierarchical clustering to identify outliers and validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What methodologies are effective for studying polymorphic forms of 4-Difluoromethyl-piperidine-2,6-dione?

- Methodological Answer : Conduct PXRD and DSC to differentiate crystalline forms. Use solvent-mediated phase transformation experiments to assess thermodynamic stability. Reference polymorph screening protocols for isoindole-piperidine diones .

Data Management & Experimental Design

Q. How can researchers leverage AI-driven tools to optimize reaction conditions for novel derivatives of this compound?

- Methodological Answer : Integrate machine learning algorithms (e.g., Bayesian optimization) with robotic synthesis platforms. Train models on datasets of fluorinated heterocycles to predict optimal reagent ratios and reaction times .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate with bootstrap resampling to quantify confidence intervals. Ensure reproducibility via FINER criteria (Feasible, Novel, Ethical) .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.